molecular formula C17H19NO5 B3242766 2-Amino-3',4,4',5-tetramethoxybenzophenone CAS No. 153394-55-9

2-Amino-3',4,4',5-tetramethoxybenzophenone

Cat. No.: B3242766
CAS No.: 153394-55-9
M. Wt: 317.34 g/mol
InChI Key: QURQNGLMLPYTKL-UHFFFAOYSA-N
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Description

2-Amino-3’,4,4’,5-tetramethoxybenzophenone is an organic compound that belongs to the class of benzophenones Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3’,4,4’,5-tetramethoxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4,5-dimethoxybenzaldehyde and 3,4-dimethoxybenzoyl chloride.

    Condensation Reaction: The key step involves a condensation reaction between the amino group of 2-amino-4,5-dimethoxybenzaldehyde and the carbonyl group of 3,4-dimethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base, such as pyridine, under reflux conditions.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 2-Amino-3’,4,4’,5-tetramethoxybenzophenone.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-3’,4,4’,5-tetramethoxybenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3’,4,4’,5-tetramethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-3’,4,4’,5-tetramethoxybenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3’,4,4’,5-tetramethoxybenzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • 2-Amino-3,4,5-trimethoxybenzoic acid
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid

Comparison: 2-Amino-3’,4,4’,5-tetramethoxybenzophenone is unique due to the specific arrangement of amino and methoxy groups on the benzophenone core. This structural uniqueness imparts distinct chemical properties and potential applications compared to similar compounds. For instance, the presence of multiple methoxy groups can enhance its solubility and reactivity, making it more versatile in various chemical reactions and applications.

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-6-5-10(7-14(13)21-2)17(19)11-8-15(22-3)16(23-4)9-12(11)18/h5-9H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQNGLMLPYTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 10 ml of ethanol, 1 g (2.88 mmol) of 2-nitro-4,5,3',4'-tetramethoxybenzophenone (prepared according to Example 2) was hydrogenated on 100 mg of platinum/activated carbon (5 percent Pt, moist, H2O content 50 percent) at 40° C. and a hydrogen pressure of 2 bar. After 5 h, the reaction mixture was cooled to room temperature, and 10 ml of acetonitrile was added. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 0.88 g of 2-amino-4,5,3',4'-tetramethoxybenzophenone as a beige solid. The yield of the product was 96 percent of theory.
Name
2-nitro-4,5,3',4'-tetramethoxybenzophenone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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